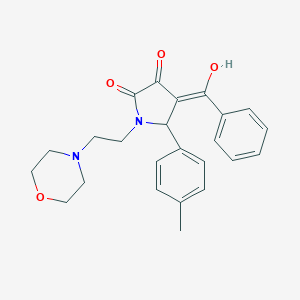![molecular formula C23H24F3N3O4S B417361 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B417361.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound that features a thiazinane ring, a trifluoromethyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazinane ring, followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide shares similarities with other compounds that have a thiazinane ring or a trifluoromethyl group.
- Examples include 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline and N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24F3N3O4S |
|---|---|
Molecular Weight |
495.5g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H24F3N3O4S/c1-27-21(31)19-13-20(30)29(10-9-14-7-8-17(32-2)18(11-14)33-3)22(34-19)28-16-6-4-5-15(12-16)23(24,25)26/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,27,31) |
InChI Key |
GGJQBLFJIYNTCO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417281.png)
![N-(sec-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B417283.png)
![N-(sec-butyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B417284.png)
![2-[3,5-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417285.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B417287.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417288.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B417290.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B417291.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417293.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B417296.png)


